(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane is an organosilicon compound with the molecular formula C24H22OSi This compound is characterized by the presence of a furan ring substituted with two phenyl groups at positions 4 and 5, and a dimethylphenylsilane group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenyl groups can be reduced under specific conditions.
Substitution: The silicon atom can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the phenyl groups can produce cyclohexyl derivatives.
Scientific Research Applications
(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane involves its interaction with various molecular targets. The furan ring and phenyl groups can participate in π-π interactions, while the silicon atom can form bonds with other elements, influencing the compound’s reactivity and stability. These interactions can affect the compound’s behavior in different chemical and biological environments .
Comparison with Similar Compounds
Similar Compounds
(4,5-Diphenyl-2-furyl)(dimethyl)phenylsilane: A closely related compound with similar structural features.
3,4-Diphenylfuran-2(5H)-one: Another furan derivative with distinct chemical properties.
Uniqueness
(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane is unique due to the presence of both furan and silane groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
918129-14-3 |
---|---|
Molecular Formula |
C24H22OSi |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(4,5-diphenylfuran-2-yl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C24H22OSi/c1-26(2,21-16-10-5-11-17-21)23-18-22(19-12-6-3-7-13-19)24(25-23)20-14-8-4-9-15-20/h3-18H,1-2H3 |
InChI Key |
KPAOUDYLDFGSLW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.